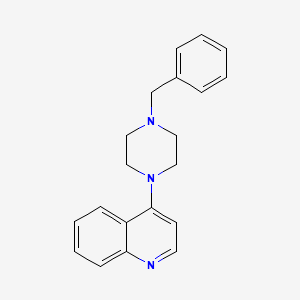

4-(4-Benzylpiperazino)quinoline

Description

Properties

Molecular Formula |

C20H21N3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

4-(4-benzylpiperazin-1-yl)quinoline |

InChI |

InChI=1S/C20H21N3/c1-2-6-17(7-3-1)16-22-12-14-23(15-13-22)20-10-11-21-19-9-5-4-8-18(19)20/h1-11H,12-16H2 |

InChI Key |

PHJTYAGBXNZZOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=NC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Quinoline Derivatives

Quinoline derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of 4-(4-Benzylpiperazino)quinoline with key analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

*Calculated based on molecular formula $ C{20}H{21}N_3 $.

Key Observations:

Substituent Lipophilicity: The benzyl group in this compound increases lipophilicity compared to methylpiperazine analogs (e.g., 4-(4-Methylpiperazino)benzo[g]quinoline) . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity: Antitumor: Styrylquinolines (e.g., 4-(p-Dimethylaminostyryl)quinoline) demonstrated early antitumor activity but exhibited high toxicity . Antimicrobial: Adamantyl-substituted quinolines showed potent antitubercular effects due to bulky substituents enhancing target binding .

Toxicity: Piperazine-containing compounds generally exhibit moderate toxicity, but styryl derivatives like 4-(p-Dimethylaminostyryl)quinoline are notably toxic (LD$_{Lo}$: 160 mg/kg in mice) and carcinogenic .

Pharmacokinetic Considerations

- Benzylpiperazine vs. Methylpiperazine : The benzyl group may prolong metabolic half-life compared to methyl due to reduced cytochrome P450-mediated oxidation.

- Styryl vs. Adamantyl Substituents : Styryl groups improve tissue penetration but increase toxicity risks, whereas adamantyl groups balance bulk and target specificity .

Preparation Methods

Reaction Conditions and Optimization

In a protocol adapted from Process A in the 1996 patent (EP0209843A2), 4-chloroquinoline is reacted with 4-benzylpiperazine in the presence of a base such as triethylamine. The reaction is conducted in anhydrous toluene under reflux (110–120°C) for 8–12 hours, achieving yields of 65–75% after purification via column chromatography. Microwave irradiation, as demonstrated in a 2020 study, can reduce reaction times to 30–60 minutes while maintaining comparable yields (70–78%). Key variables affecting efficiency include:

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

-

Formation of a Meisenheimer complex through attack of the piperazine nitrogen on the electron-deficient C4 of quinoline.

-

Elimination of the chloride leaving group, stabilized by the aromatic system’s resonance.

Reductive Amination of 4-Quinolinecarboxaldehyde

An alternative route employs reductive amination to couple 4-quinolinecarboxaldehyde with 4-benzylpiperazine. This method, validated in a 2018 study, avoids the need for pre-functionalized halogenated quinolines.

Synthetic Protocol

-

Aldehyde synthesis : 4-Methylquinoline is oxidized to 4-quinolinecarboxaldehyde using Dess–Martin periodinane.

-

Reductive amination : The aldehyde is reacted with 4-benzylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in methanol at room temperature. Yields range from 60% to 82%, depending on the reducing agent and stoichiometry.

Advantages and Limitations

-

Advantages : Mild conditions, compatibility with sensitive functional groups.

-

Limitations : Requires synthesis of the aldehyde precursor, adding an extra step compared to SNAr.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating quinoline-piperazine coupling reactions. A 2020 study demonstrated that microwave heating at 150°C for 20 minutes in solvent-free conditions achieved 85% yield for analogous quinoline-piperidine derivatives. Adapting this protocol to this compound could involve:

-

Mixing 4-chloroquinoline, 4-benzylpiperazine, and a catalytic amount of potassium iodide.

Comparative Analysis of Methods

*Extrapolated from analogous reactions.

Recent Advances in Catalysis and Solvent Systems

Catalyst Optimization

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, highlighted in a 2022 study, improved yields in quinoline-functionalization reactions by 15–20% under solvent-free conditions. While this study focused on pyrimidoquinolines, the principles apply broadly to C–N bond formation in heterocycles.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.